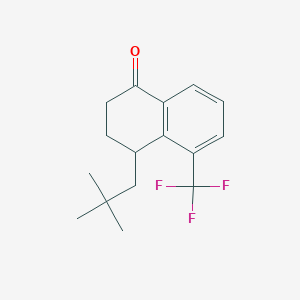
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a dimethylpropyl group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or Lewis acids as catalysts, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and improving yield and purity .
化学反应分析
Types of Reactions
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
相似化合物的比较
Similar Compounds
- 4-(2,2-Dimethylpropyl)-4’-trifluoromethylbiphenyl
- 4-(2,2-Dimethylpropyl)-3-(trifluoromethyl)benzamide
- 4-(2,2-Dimethylpropyl)-4’-trifluoromethylphenyl ether
Uniqueness
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its dihydronaphthalenone core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
915089-92-8 |
|---|---|
分子式 |
C16H19F3O |
分子量 |
284.32 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H19F3O/c1-15(2,3)9-10-7-8-13(20)11-5-4-6-12(14(10)11)16(17,18)19/h4-6,10H,7-9H2,1-3H3 |
InChI 键 |
LIIBJIWRWRZTAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1CCC(=O)C2=C1C(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



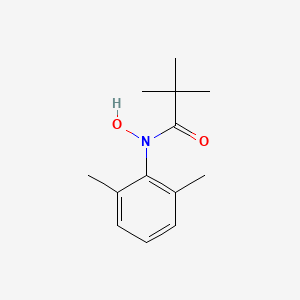
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
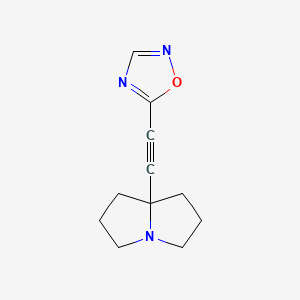

![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
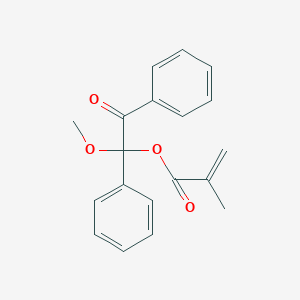

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
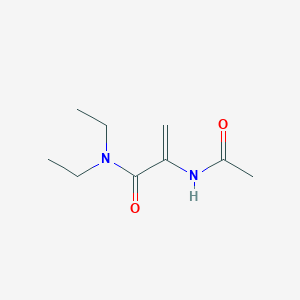
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

